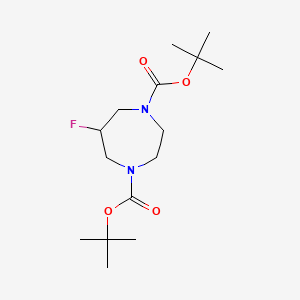

(3-bromophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical compounds containing piperazinyl methanone frameworks are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are synthesized through various chemical reactions, often involving halogenated phenyl groups, which contribute to their structural complexity and biological relevance.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, including halogenation, amidation, and coupling reactions. For example, the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrates a three-step protocol, resulting in good yield, with the product’s structure confirmed by HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).

Molecular Structure Analysis

Structural characterization of these compounds is critical for understanding their chemical properties and biological activities. X-ray diffraction studies, along with IR, 1H NMR, and mass spectrometry, are commonly used for molecular structure analysis. For instance, the structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle provided insights into its crystallization and molecular stability through inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their molecular structure. Studies on molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors, shed light on their binding interactions and pharmacophore models (Shim et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application of these compounds. These properties are determined through various analytical techniques, including thermogravimetric analysis, which provides insights into the thermal stability of the compounds (Karthik et al., 2021).

Chemical Properties Analysis

Chemical properties like reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions are crucial for the compound's applications. The electrochemical synthesis and oxidation studies offer valuable information on the reactivity and potential synthetic routes for related compounds (Amani & Nematollahi, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- A study described the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, including derivatives similar to the compound . These were evaluated for antibacterial activity against human pathogenic bacteria, showing significant bacterial growth inhibition, suggesting potential development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial Activity

- Another study synthesized new pyridine derivatives, including compounds structurally related to the compound of interest. These showed variable and modest antimicrobial activity against strains of bacteria and fungi, indicating their potential use in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).

- Azole-containing piperazine derivatives were synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. Some compounds exhibited moderate to significant antibacterial and antifungal activities, suggesting their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).

Cytotoxicity and Anticancer Activity

- Research on 2-aroylbenzofuran-3-ols, closely related to the compound , found that several synthesized compounds show good inhibitory abilities on Hep-G2 cancer cells, indicating potential anticancer properties (Công et al., 2020).

- A study synthesized novel [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates and tested them for anticancer and antituberculosis activities. Some compounds exhibited significant antituberculosis and anticancer activity, highlighting their potential in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Corrosion Inhibition

- A study investigated the corrosion inhibition of mild steel using organic inhibitors, including compounds similar to the compound . The results showed significant inhibition efficiency, suggesting potential applications in corrosion prevention (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications . .

Mode of Action

Generally, compounds with an imidazole ring can interact with various targets in the body, leading to a range of biological effects . The specific interactions of this compound with its targets and the resulting changes are currently unknown.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. These properties are crucial in determining the bioavailability of the compound. The compound’s predicted boiling point is 414.9±47.0 °C, and its predicted density is 1.49±0.1 g/cm3 .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with imidazole derivatives , it’s possible that this compound could have multiple effects at the molecular and cellular level.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-bromophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O.ClH/c1-18-6-5-17-15(18)20-9-7-19(8-10-20)14(21)12-3-2-4-13(16)11-12;/h2-6,11H,7-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFAHFURFGXCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)

![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)

![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)